

Silmitasertib Sodium: A Technical Guide to a First-in-Class CK2 Inhibitor

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Compound of Interest

Compound Name: *Silmitasertib sodium*

Cat. No.: *B606852*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Silmitasertib sodium** (CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2. The document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, serving as a comprehensive resource for professionals in the field of oncology and drug development.

Chemical Structure and Physicochemical Properties

Silmitasertib is a potent and selective ATP-competitive inhibitor of the serine/threonine protein kinase CK2.^[1] The active form is the free acid, Silmitasertib, while the compound is often formulated as its sodium salt for administration.

Identifier	Value	Reference
Drug Name	Silmitasertib Sodium	[2]
Code Name	CX-4945 Sodium Salt	[3]
IUPAC Name	5-((3-Chlorophenyl)amino)-benzo(c)-2,6-naphthyridine-8-carboxylic acid sodium salt	[2]
CAS Number	1309357-15-0 (Sodium Salt)	[4]
1009820-21-6 (Free Acid)	[1]	
Chemical Formula	C19H11ClN3NaO2	[4]
Molecular Weight	371.76 g/mol	[2]
Appearance	Solid powder	-
SMILES	<chem>O=C(C1=CC=C2C(N=C(NC3=CC=CC(Cl)=C3)C4=C2C=NC=C4)=C1)[O-].[Na+]</chem>	[2]
InChI Key	ODDAAPQSODILSN-UHFFFAOYSA-M	[2]

Physicochemical Data Summary

Property	Value	Reference
Calculated XLogP3	4.4	[5]
Solubility	DMSO: ≥103.5 mg/mL	-
Water: Insoluble	-	-
Ethanol: Insoluble	-	
Storage	Short term (days to weeks): 0 - 4°C, dry, dark	
Long term (months to years): -20°C	-	-

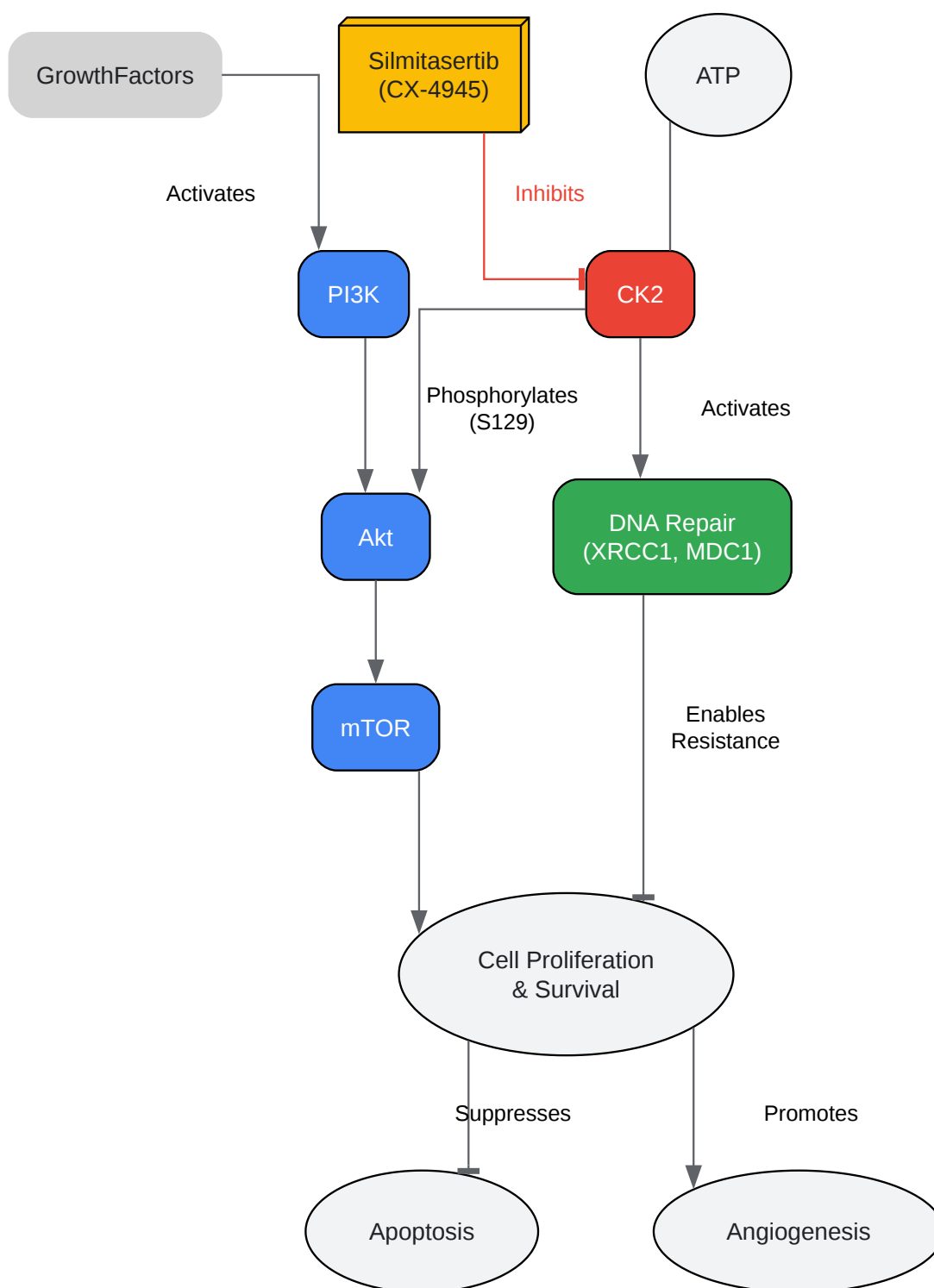
Mechanism of Action

Silmitasertib functions as a highly selective and potent inhibitor of Protein Kinase CK2 (Casein Kinase II), a constitutively active enzyme frequently overexpressed in a multitude of cancer types.[1] Its primary mechanism involves competitive interaction with the ATP-binding site on the CK2α catalytic subunit. This inhibition blocks the phosphorylation of numerous downstream substrates, disrupting several oncogenic signaling pathways critical for cancer cell survival, proliferation, and resistance to therapy.

Key pathways modulated by Silmitasertib include:

- **PI3K/Akt/mTOR Pathway:** Inhibition of CK2 leads to the dephosphorylation of Akt at Serine 129, a key activating site, thereby attenuating the pro-survival PI3K/Akt/mTOR signaling cascade.[3]
- **DNA Damage Repair:** CK2 regulates the activity of essential DNA repair proteins like XRCC1 and MDC1. By inhibiting CK2, Silmitasertib can impair the cell's ability to repair DNA damage, thus synergizing with DNA-damaging chemotherapeutic agents like cisplatin and gemcitabine.
- **NF-κB and JAK/STAT Signaling:** The drug has been shown to attenuate these pathways, which are involved in inflammation and tumor progression.[6]

The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis.[7]



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Silmitasertib inhibits CK2, blocking downstream pro-survival pathways like PI3K/Akt.

Preclinical and Clinical Data

In Vitro Activity

Silmitasertib demonstrates high potency against its primary target and significant anti-proliferative effects across a range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity

Target	Assay Type	Value	Reference
CK2 α	Kinase Assay (IC50)	1 nM	[3]
CK2 α'	Kinase Assay (IC50)	1 nM	[3]
CK2	Kinase Assay (Ki)	~0.38 nM	[2]
PIM1	Kinase Assay (IC50)	46 nM	-
FLT3	Kinase Assay (IC50)	35 nM	-
DYRK1A	Kinase Assay (IC50)	6.8 nM	-
GSK3 β	Kinase Assay (IC50)	190 nM	[8]

Table 2: Anti-proliferative Activity (IC50)

Cell Line	Cancer Type	IC50 (μ M)	Reference
TFK-1	Cholangiocarcinoma	~10-20	[9]
SSP-25	Cholangiocarcinoma	~10-20	[9]
Multiple Lines	Various Cancers	1 - 8	[2]
U-87	Glioblastoma	~10-15	[10]

Pharmacokinetics

Preclinical studies confirmed that Silmitasertib is orally bioavailable.[1] Human Phase I trials later demonstrated favorable pharmacokinetic profiles that were linear and dose-dependent. [11]

Table 3: Preclinical Pharmacokinetic Parameters (Rat Model)

Parameter	Value	Reference
Oral Bioavailability (F)	> 70%	-
Plasma Protein Binding	> 98%	-
MDCK Cell Permeability	> 10×10^{-6} cm/s	-
Volume of Distribution (Vss)	1.39 L/kg	-
Clearance (CL)	0.08 L/kg/h	-
CYP450 Inhibition (10 μ M)	Low for 1A2, 2C19, 3A4~70% for 2C9, 2D6	-

Note: Detailed quantitative human pharmacokinetic data (Cmax, Tmax, t1/2) from clinical trials are not fully published in the public domain. Phase I studies confirmed a favorable safety and PK profile.[11]

Clinical Trials Overview

Silmitasertib was the first CK2 inhibitor to advance into human clinical trials.[2] It has been investigated as a monotherapy and in combination with chemotherapy for various malignancies.

- **Advanced Solid Tumors (Phase I):** Two studies established that Silmitasertib can be safely administered orally. The maximum tolerated doses (MTDs) were determined, with diarrhea and hypokalemia identified as reversible dose-limiting toxicities. While no complete responses were observed, 15% of patients achieved stable disease for at least 6 months. [11]
- **Cholangiocarcinoma (Phase Ib/II):** A study evaluated Silmitasertib in combination with gemcitabine and cisplatin for locally advanced or metastatic cholangiocarcinoma,

demonstrating promising anti-tumor effects.[9]

- Other Indications: Clinical trials have also been initiated for multiple myeloma, medulloblastoma, and moderate COVID-19.[12][13]

Key Experimental Protocols

This section provides a generalized methodology for key assays used to characterize Silmitasertib.

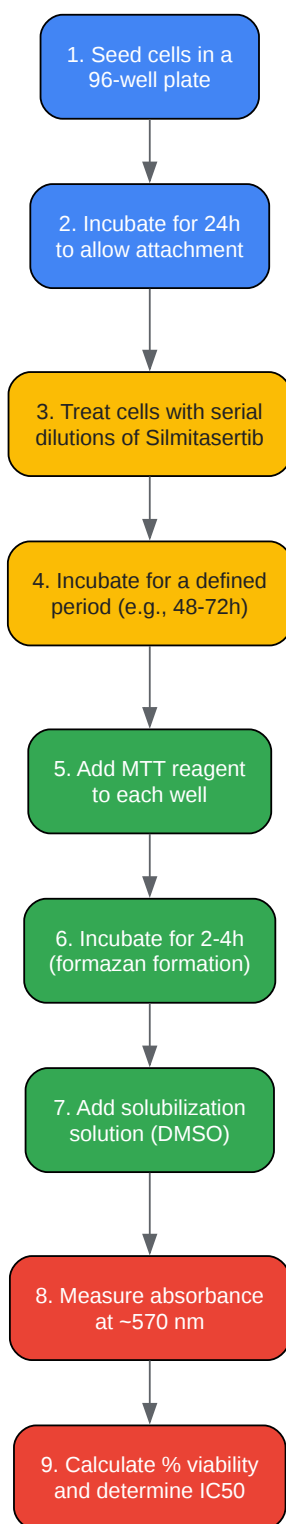
In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Silmitasertib on CK2 enzymatic activity.

- **Reaction Setup:** In a microplate, combine recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and serial dilutions of Silmitasertib in a kinase assay buffer.
- **Initiation:** Start the reaction by adding a solution containing ATP (often radiolabeled [γ - ^{32}P]ATP).
- **Incubation:** Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes) to allow for substrate phosphorylation.
- **Termination:** Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- **Detection:** Transfer the reaction mixture to a filter membrane that binds the phosphorylated peptide. Wash away excess unincorporated [γ - ^{32}P]ATP.
- **Quantification:** Measure the radioactivity on the filter using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each concentration relative to a vehicle control (e.g., DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.



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Workflow for a typical cell viability (MTT) assay.

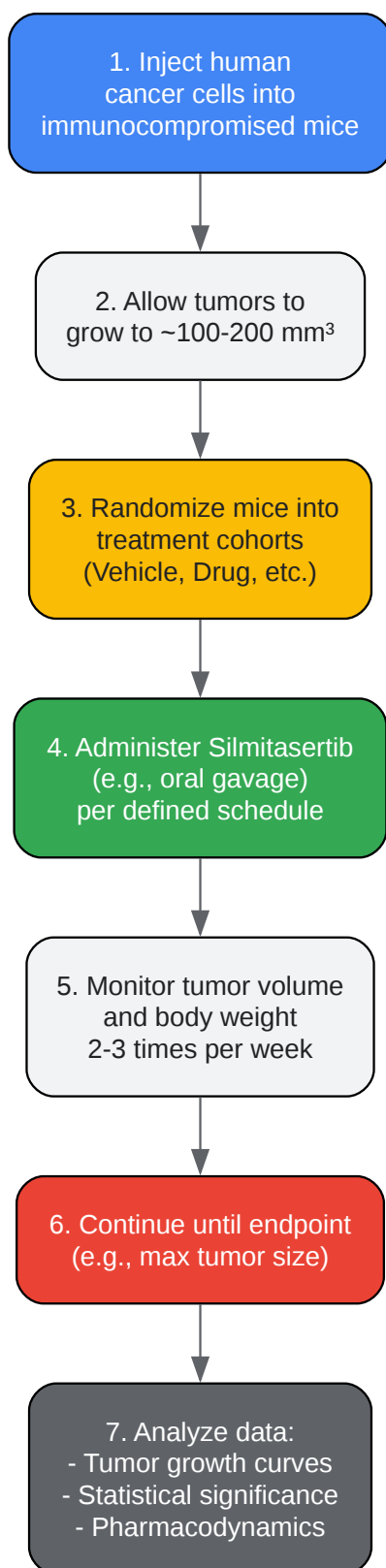
- Cell Seeding: Plate cancer cells (e.g., TFK-1, U-87) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[14]
- Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of **Silmitasertib sodium** or a vehicle control (e.g., 0.1% DMSO).[14]
- Incubation: Incubate the plates for the desired duration (typically 48 to 72 hours).[14]
- MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]
- Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
- Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results and determine the IC50 value.[14]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Silmitasertib in an animal model.

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[7]
- Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

- Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Silmitasertib low dose, Silmitasertib high dose, Combination therapy).[7]
- Drug Administration: Administer **Silmitasertib sodium**, typically via oral gavage (p.o.), at specified doses (e.g., 25-75 mg/kg) and schedules (e.g., twice daily).[3]
- Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume regularly (e.g., 2-3 times per week).
- Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined duration.
- Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers). Plot tumor growth curves and analyze for statistical significance.[7]



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